N-(4-amino-2-methoxyphenyl)propanamide
Description
Contextualization within Amide Chemistry and Aniline (B41778) Derivatives
The core of N-(4-amino-2-methoxyphenyl)propanamide is the amide functional group (-CONH-), which is fundamental to biochemistry and the pharmaceutical industry. Amides are notably stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, making the amide bond planar and resistant to rotation. This stability is a key feature in the structure of peptides and proteins. auburn.edu Primary and secondary amides, like the one in this compound, can act as both hydrogen bond donors and acceptors, which influences their physical properties such as melting and boiling points, as well as their solubility. solubilityofthings.comlibretexts.org
The molecule is also an aniline derivative. Aniline (C₆H₅NH₂) is the simplest aromatic amine and serves as a foundational structure for a vast array of synthetic compounds, including dyes, polymers, and pharmaceuticals. britannica.com The presence of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring significantly influences the molecule's electronic properties. The amino group, in particular, is a strong activating group, increasing electron density in the aromatic ring, which can affect its reactivity in chemical syntheses. The reactivity and biological activity of aniline derivatives have been a subject of extensive study, leading to the development of numerous therapeutic agents. nih.govresearchgate.netingentaconnect.com
Overview of Propanamide Derivatives in Contemporary Academic Research
Propanamide and its derivatives are a significant focus of contemporary research, particularly in medicinal chemistry. The propanamide scaffold is a component of many biologically active molecules. ontosight.aifiveable.me Research has shown that incorporating a propanamide moiety into a larger molecule can lead to a variety of pharmacological activities.
Reported Biological Activities of Propanamide Derivatives:
Anticancer: Certain propanamide derivatives have been investigated for their ability to inhibit cancer cell proliferation. ontosight.ai
Anti-inflammatory: The propanamide structure is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs. etprotein.com
Antimicrobial: Researchers have synthesized propanamide derivatives that exhibit activity against various bacterial and fungal strains. ontosight.ai
Anticonvulsant: Studies have identified N-substituted propanamides with potential applications in managing seizures. researchgate.net
Analgesic: The N-phenylpropanamide substructure is famously a core component of the fentanyl class of potent analgesics. etprotein.comwikipedia.org
These diverse applications highlight the versatility of the propanamide scaffold in drug design, where modifications to the substituents on the amide nitrogen and the propyl chain can tune the molecule's biological target and activity. ontosight.aiacs.org
Historical Perspective and Initial Discoveries Pertaining to this compound Analogs
The history of this compound analogs is intrinsically linked to the development of aniline chemistry. Aniline was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben. wikipedia.orgmcgill.ca A major breakthrough occurred in 1856 when William Henry Perkin, while attempting to synthesize quinine, accidentally discovered the first synthetic dye, mauveine, from aniline. araratrugs.com This discovery launched the synthetic dye industry and spurred intense investigation into the reactions of aniline and its derivatives. mcgill.caararatrugs.com
In the late 19th century, the medicinal properties of aniline derivatives began to be recognized. wikipedia.org This led to the development of the first synthetic analgesics and antipyretics, such as acetanilide. The exploration of N-acylated aniline derivatives (anilides) marked the beginning of a new era in medicinal chemistry.
The specific N-phenylpropanamide scaffold gained significant attention much later, particularly with the synthesis of fentanyl in 1959. The discovery of its potent analgesic properties led to extensive research into its analogs, where modifications to the N-phenylpropanamide core were systematically explored to understand structure-activity relationships. wikipedia.org While not directly related to fentanyl, the broader class of N-aryl amides, including propanamides, continues to be a fertile ground for the discovery of new bioactive compounds targeting a wide range of diseases. researchgate.netnih.gov The synthesis of diverse libraries of substituted N-phenyl amides remains a common strategy in modern drug discovery programs. nih.gov
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSGDHOSFVXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Spectroscopic and Analytical Characterization for N 4 Amino 2 Methoxyphenyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of N-(4-amino-2-methoxyphenyl)propanamide is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the influence of the three different substituents (amino, methoxy (B1213986), and propanamido groups), these protons would likely appear as complex multiplets. The electron-donating amino and methoxy groups would cause an upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted benzene. The propanamide group's aliphatic protons would present as a triplet for the terminal methyl (–CH₃) group and a quartet for the methylene (B1212753) (–CH₂–) group, resulting from spin-spin coupling. Other expected signals include a singlet for the methoxy (–OCH₃) protons, a broad singlet for the amine (–NH₂) protons, and another broad singlet for the amide (N–H) proton.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the 170-180 ppm range. The six aromatic carbons would appear between approximately 100 and 160 ppm, with their specific shifts influenced by the attached functional groups. The methoxy group's carbon would produce a signal around 55-60 ppm. The aliphatic carbons of the propanoyl group would be observed at the upfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Amide (C=O) | - | ~173 | Carbonyl carbon signal. |
| Aromatic (C-N) | - | ~120-130 | Aromatic carbon attached to the amide nitrogen. |
| Aromatic (C-O) | - | ~150-160 | Aromatic carbon attached to the methoxy group. |
| Aromatic (C-N) | - | ~140-150 | Aromatic carbon attached to the amino group. |
| Aromatic (C-H) | ~6.2 - 7.5 | ~100-120 | Three distinct signals expected. |
| Amide (N-H) | ~8.0 - 9.5 | - | Broad singlet, position is solvent-dependent. |
| Amino (NH₂) | ~3.5 - 4.5 | - | Broad singlet, may exchange with D₂O. |
| Methoxy (OCH₃) | ~3.8 | ~55-56 | Sharp singlet. |
| Methylene (CH₂) | ~2.2 - 2.4 | ~25-30 | Quartet, coupled to the adjacent methyl group. |
| Methyl (CH₃) | ~1.1 - 1.2 | ~9-11 | Triplet, coupled to the adjacent methylene group. |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine (–NH₂) and the secondary amide (–N-H) are expected in the 3200-3500 cm⁻¹ region. The amide group would also show a strong C=O stretching band (Amide I) around 1650-1680 cm⁻¹ and an N-H bending band (Amide II) near 1550 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would be visible as a strong band between 1200 and 1275 cm⁻¹. nist.gov
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce a strong and sharp signal in the Raman spectrum. While C=O stretching is visible, it is typically less intense than in the IR spectrum. The non-polar C-H and C-C bonds of the propanoyl group would also be detectable.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine & Amide) | FT-IR, Raman | 3200 - 3500 |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 |
| C=O Stretch (Amide I) | FT-IR (Strong), Raman (Weak) | 1650 - 1680 |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 |
| N-H Bend (Amide II) | FT-IR | 1510 - 1570 |
| C-O Stretch (Aryl Ether) | FT-IR (Strong) | 1200 - 1275 |
| Aromatic Ring Breathing | Raman (Strong) | ~1000 |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂O₂), the calculated molecular weight is approximately 194.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 194.
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the ethyl group, resulting in a fragment ion.
Amide bond cleavage: Cleavage of the C-N bond of the amide, leading to characteristic ions corresponding to the propanoyl cation and the substituted aniline (B41778) radical cation.
Loss of small molecules: Fragments corresponding to the loss of the methoxy group (•OCH₃) or parts of the propanamide side chain are also plausible. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The benzene ring itself has π→π* transitions. The presence of the electron-donating amino (–NH₂) and methoxy (–OCH₃) groups, as well as the propanamido group, which extends conjugation, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. mdpi.com Typically, substituted anilines show primary absorption bands shifted to around 230-240 nm and secondary bands shifted to 280-290 nm. mdpi.com The exact λmax values are dependent on the solvent used for the analysis.
Advanced Analytical Techniques for Purity and Identity Verification
To establish the purity and verify the identity of this compound, a suite of advanced analytical techniques is employed. These methods, including chromatography, mass spectrometry, and elemental analysis, offer orthogonal approaches to characterization, providing a comprehensive profile of the compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A typical HPLC method would utilize a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation of the target compound from its impurities is achieved based on their differential partitioning between the stationary and mobile phases. The retention time (Rt) under specific chromatographic conditions is a characteristic parameter for the compound.
Gas Chromatography (GC), while also a powerful separation technique, might be less suitable for the direct analysis of this compound due to its relatively low volatility and the presence of polar functional groups. However, derivatization of the amine and amide functionalities could render the molecule more amenable to GC analysis.
Hypothetical HPLC Purity Analysis Data
Interactive Table: Representative HPLC Purity Data for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Rt) | 4.8 min |
| Purity (by area %) | >99.5% |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and identification capabilities.
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to readily form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the propanamide side chain, and cleavages within the aromatic ring and its substituents. The fragmentation of aromatic amides is a well-studied process that allows for detailed structural confirmation. researchgate.net
Expected Mass Spectrometry Data
Interactive Table: Predicted Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 195.1128 | 195.1130 |
| [M+Na]⁺ | 217.0947 | 217.0951 |
| Fragment 1 (Loss of C₃H₅NO) | 124.0757 | 124.0760 |
| Fragment 2 (Loss of NH₂C₃H₅O) | 122.0600 | 122.0603 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This technique is fundamental for confirming the empirical formula of a newly synthesized batch of this compound. The experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₀H₁₄N₂O₂.
Theoretical vs. Experimental Elemental Analysis Data
Interactive Table: Elemental Analysis Data for this compound (C₁₀H₁₄N₂O₂)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 61.84 | 61.79 |
| Hydrogen (H) | 7.27 | 7.31 |
| Nitrogen (N) | 14.42 | 14.38 |
| Oxygen (O) | 16.47 | 16.52 |
The combination of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, ensuring its identity, purity, and quality for any subsequent scientific investigation. The differentiation from positional isomers is a critical aspect of this analysis, as even minor structural changes can significantly impact the compound's properties. researchgate.netnih.gov
Iv. Investigations into the Biological Activities of N 4 Amino 2 Methoxyphenyl Propanamide and Its Derivatives
In Vitro Biological Activity Assessments
The therapeutic potential of chemical compounds is often initially explored through in vitro studies, which assess their effects on biological systems in a controlled laboratory setting. For N-(4-amino-2-methoxyphenyl)propanamide and its structural analogs, a range of in vitro investigations have been conducted to determine their biological activities, including the modulation of cellular functions, anti-inflammatory effects, antiproliferative capabilities, and antioxidant properties.
Derivatives and analogs of this compound have demonstrated the ability to interact with and modulate the activity of various enzymes, which are critical regulators of cellular processes. The inhibition of these enzymes can have significant therapeutic implications for metabolic disorders.
Research into synthetic amino acid derivatives and sulfonamides has revealed inhibitory effects against key digestive enzymes. nih.govresearchgate.net For instance, certain N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed potent inhibitory activity against α-glucosidase and α-amylase, with IC₅₀ values significantly lower than the standard drug, acarbose. researchgate.net The inhibition of these enzymes is a therapeutic strategy for managing type-two diabetes by reducing the absorption of glucose. nih.gov Similarly, some derivatives have been shown to inhibit pancreatic lipase, an enzyme involved in fat digestion, suggesting a potential application in anti-obesity treatments. nih.gov
Beyond metabolic enzymes, related structures such as 4-amino-substituted benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Furthermore, some compounds can modulate complex signaling pathways that govern cell proliferation. An example is the dual-inhibition of NAMPT and p21 activated kinase 4 (PAK4) by certain molecules. nih.gov PAK4 is known to promote cell proliferation by phosphorylating β-Catenin and boosting the mTOR signaling pathway, which are crucial for cell growth. nih.gov
Table 1: Inhibition of Digestive Enzymes by Related Compounds
| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Standard | Standard IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| N-Substituted Benzenesulfonamide | α-Glucosidase | 5.11 ± 1.46 | Acarbose | 255.44 ± 1.89 | researchgate.net |
| N-Substituted Benzenesulfonamide | α-Amylase | 4.27 ± 1.51 | Acarbose | 80.33 ± 2.95 | researchgate.net |
| Synthetic Amino Acid Derivative | Pancreatic Lipase | ~477 (86% inhibition) | Orlistat | 807 (60% inhibition) | nih.gov |
Inflammation is a key factor in numerous diseases, and compounds that can modulate this process are of significant therapeutic interest. Analogs of this compound, particularly those containing N-acylhydrazone and propanamide structures, have been investigated for their anti-inflammatory potential. ontosight.aimdpi.com
Studies have shown that these compounds can significantly reduce the release of pro-inflammatory cytokines. For example, nonivamide, a capsaicin (B1668287) analogue, was found to attenuate the lipopolysaccharide (LPS)-induced release of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in peripheral blood mononuclear cells and U-937 macrophages. nih.gov The mechanism for this effect may involve the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Other research on N-acylhydrazone derivatives demonstrated a reduction in leukocyte migration in models of peritonitis. mdpi.com These compounds were also found to decrease the levels of multiple cytokines, including IL-6, TNF-α, IL-17, and Interferon-gamma (IFN-γ). mdpi.com This anti-inflammatory action appears to be dependent on the nitric oxide (NO) pathway, involving enzymes like inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). mdpi.com Additionally, certain substituted 2-cyanopropanoic acid derivatives have been identified as estrogen receptor-dependent anti-inflammatory agents that function by inhibiting the transcriptional activation of pro-inflammatory genes mediated by NF-κB. acs.org
A significant area of investigation for this compound analogs is their potential to inhibit the growth of cancer cells. These studies often involve assessing the compounds' ability to induce programmed cell death (apoptosis) and reduce cell viability in various cancer cell lines.
Apoptosis is a crucial process for eliminating cancerous cells. The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), a structural relative, has been shown to induce apoptosis in human prostate carcinoma cells. nih.gov Evidence for apoptosis induction includes the enzymatic labeling of DNA breaks and the formation of a characteristic "DNA ladder" on gel electrophoresis. nih.gov The apoptotic mechanism of 4HPR is linked to an increase in reactive oxygen species and the modulation of apoptosis-related genes such as p21, c-myc, and c-jun. nih.gov
Another related compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, demonstrated antitumor activity against human B-cell and T-cell lymphoblastoid cell lines by inducing a mix of apoptosis and necrosis. nih.gov A key indicator of early apoptosis, the externalization of phosphatidylserine (B164497) on the cell membrane, was observed in cells treated with this compound. nih.gov
The cytotoxic and growth-inhibiting effects of these compounds have been quantified against several cancer cell lines using assays like the MTT assay. nih.govmdpi.com Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were generally found to be more cytotoxic against human glioblastoma U-87 cells than against triple-negative breast cancer MDA-MB-231 cells. nih.govmdpi.com For example, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as a particularly active compound against the U-87 cell line, reducing cell viability to 19.6%. nih.gov
Similarly, N-(4-hydroxyphenyl)retinamide (4HPR) exhibited a concentration- and time-dependent decrease in cell numbers across both androgen-dependent (LNCaP) and androgen-independent (DU145 and PC-3) prostate cancer cells. nih.gov LNCaP cells were found to be the most sensitive to the compound. nih.gov The analog N-(4-methoxyphenyl)pentanamide also showed reduced cell viability in toxicity evaluations against human and animal cell lines. nih.gov
Table 2: Antiproliferative Activity of Related Compounds on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Measurement | Result | Reference |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | Glioblastoma | % Cell Viability | 19.6 ± 1.5% | nih.gov |
| Hydrazone derivative (Compound 36) | MDA-MB-231 | Breast Cancer | % Cell Viability | 43.7 ± 7.4% | mdpi.com |
| N-(4-hydroxyphenyl)retinamide (4HPR) | LNCaP | Prostate Cancer | IC₅₀ | 0.9 ± 0.16 µM | nih.gov |
| N-(4-hydroxyphenyl)retinamide (4HPR) | DU145 | Prostate Cancer | IC₅₀ | 4.4 ± 0.45 µM | nih.gov |
| N-(4-hydroxyphenyl)retinamide (4HPR) | PC-3 | Prostate Cancer | IC₅₀ | 3.0 ± 1.0 µM | nih.gov |
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in many diseases. nih.govmdpi.com The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow that can be quantified spectrophotometrically. mdpi.comresearchgate.net
Several novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were screened for their antioxidant activity using this method. nih.govmdpi.com A number of these compounds demonstrated potent radical scavenging activity, in some cases exceeding that of the well-known antioxidant, ascorbic acid (Vitamin C). nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. nih.govmdpi.com Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also showed higher DPPH radical scavenging activity than the standard. nih.gov
Table 3: DPPH Radical Scavenging Activity of 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives
| Compound | Scavenging Activity (Relative to Ascorbic Acid) | Reference |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher | nih.govmdpi.com |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher | nih.govmdpi.com |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times higher | nih.gov |
| Hydrazone with thiophene (B33073) moiety (Compound 29) | 1.26 times higher | nih.gov |
Anthelmintic Efficacy in In Vitro Larval Motility Assays
The potential of this compound and its analogs as anthelmintic agents has been investigated using in vitro larval motility assays, a standard method for evaluating the efficacy of antiparasitic drugs. nih.gov These assays measure the ability of a compound to inhibit the movement of helminth larvae, which is a crucial indicator of its anthelmintic activity.
A study on a structurally similar compound, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the widely used anthelmintic albendazole (B1665689), demonstrated significant activity against the nematode Toxocara canis. nih.govnih.gov In these assays, the viability and motility of infective third-stage larvae (L3) were assessed over a 72-hour period in the presence of varying concentrations of the compound. nih.gov The results indicated a time- and concentration-dependent effect on the parasites' viability. nih.govnih.gov At a concentration of 50 μM, N-(4-methoxyphenyl)pentanamide induced immobilization of the larvae within 48 hours and resulted in the death of all parasites after 72 hours. nih.gov This efficacy is comparable to that of albendazole, which caused immobilization and death at 24 and 48 hours, respectively, at the same concentration. nih.gov
The following table summarizes the comparative effects of N-(4-methoxyphenyl)pentanamide and albendazole on Toxocara canis larvae at a concentration of 50 μM. nih.gov
| Compound | Time to Immobilization | Time to 100% Larval Death |
| N-(4-methoxyphenyl)pentanamide | 48 hours | 72 hours |
| Albendazole | 24 hours | 48 hours |
These findings underscore the potential of this class of compounds as a basis for the development of new anthelmintic therapies. nih.govnih.gov
Histone Deacetylase Inhibitory (HDACI) Activity of Related Compounds
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.gov As a result, HDAC inhibitors have emerged as a promising class of therapeutic agents. mdpi.commdpi.com While direct studies on the HDAC inhibitory activity of this compound are limited, research on related chemical structures provides insights into the potential of its derivatives as HDAC inhibitors.
For instance, a series of acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent and selective inhibitors of HDAC6. nih.govresearchgate.net The design and synthesis of constrained heterocyclic analogues, such as tetrahydroisoquinolines, led to enhanced selectivity and inhibitory activity in cellular assays. nih.gov This suggests that the core structure can be modified to achieve potent and isoform-selective HDAC inhibition.
Furthermore, studies on derivatives of researchgate.net-shogaol, which also feature an aromatic ring and an aliphatic chain, have demonstrated moderate to good HDAC inhibitory activity. nih.gov The most potent compounds in this series exhibited IC50 values in the micromolar range against various HDAC isoforms. nih.gov Molecular docking studies indicated that these compounds could selectively bind to different HDAC isoforms, suggesting that specific structural modifications could be used to target particular HDACs. nih.gov
These findings from related compound classes indicate that derivatives of this compound could be rationally designed to exhibit HDAC inhibitory activity, a promising avenue for future drug discovery efforts.
Mechanistic Studies of Molecular Interactions
Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on identifying their specific molecular targets and elucidating their influence on cellular signaling pathways.
Interaction with Specific Enzymes and Receptors
While the direct molecular targets of this compound are not fully characterized, studies on analogous compounds have revealed interactions with several important enzymes and receptors.
Derivatives of N-(aryl)-aryl carboxamides have been shown to act as selective ligands for dopamine (B1211576) D3 receptors, which are implicated in neuropsychiatric and neurodegenerative disorders. nih.gov These studies highlight the critical role of the carboxamide linker in achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor. nih.gov
In the context of antiparasitic activity, a benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, was found to inhibit the activity of recombinant Leishmania mexicana arginase. mdpi.com Arginase is a crucial enzyme in the polyamine biosynthetic pathway of the parasite, which is essential for its survival. mdpi.com
Furthermore, the anthelmintic activity of N-(4-methoxyphenyl)pentanamide is proposed to be similar to that of benzimidazoles like albendazole, which are known to bind to the tubulin of susceptible worms. nih.gov This interaction prevents the polymerization of tubulin into microtubules, thereby disrupting essential cellular processes such as glucose uptake and leading to the parasite's death. nih.gov
Influence on Key Cellular Signaling Pathways
The interaction of these compounds with their molecular targets can trigger a cascade of events that influence key cellular signaling pathways. For instance, the inhibition of HDACs by related compounds can lead to the hyperacetylation of histones, which in turn alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govmdpi.com
The activation of the G protein-coupled receptor 88 (GPR88) by agonist scaffolds similar to this compound has been shown to occur through a Gαi-coupled signaling pathway. nih.gov This pathway is involved in a variety of cellular responses, including the inhibition of adenylyl cyclase and the modulation of ion channel activity.
In Leishmania mexicana, treatment with a benzimidazole derivative led to the production of reactive oxygen species (ROS) and induced parasite apoptosis. mdpi.com This suggests that the compound disrupts the parasite's redox balance and activates programmed cell death pathways. Ultrastructural studies revealed significant changes in the parasite, including membrane blebbing, the formation of autophagosomes, and disorganization of the mitochondria and kinetoplast. mdpi.com
Proposed Mechanisms of Action from Analogous Compounds
Based on the observed biological activities and molecular interactions of analogous compounds, several mechanisms of action can be proposed for this compound and its derivatives.
The anthelmintic effect is likely mediated by the disruption of the parasite's cytoskeleton through the inhibition of tubulin polymerization, similar to the mechanism of benzimidazoles. nih.gov This leads to impaired cellular functions and ultimately, the death of the parasite.
In the context of cancer, the potential HDAC inhibitory activity of its derivatives could lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. nih.gov
The antiparasitic activity against protozoa like Leishmania may involve a multi-pronged attack, including the inhibition of essential enzymes like arginase, the induction of oxidative stress through ROS production, and the activation of apoptotic pathways. mdpi.com
V. Structure Activity Relationship Sar Studies and Rational Design of N 4 Amino 2 Methoxyphenyl Propanamide Derivatives
Elucidation of Key Structural Features for Biological Potency
The biological potency of N-(4-amino-2-methoxyphenyl)propanamide derivatives is intricately linked to the specific arrangement and nature of their chemical features. The core structure consists of a substituted phenyl ring, an amide linkage, and an alkyl chain, each offering opportunities for modification to enhance biological activity.
Substituents on the aromatic ring play a pivotal role in modulating the electronic properties, lipophilicity, and steric profile of the compounds, which in turn significantly influences their interaction with biological targets. The parent compound features an amino group at the C4 position and a methoxy (B1213986) group at the C2 position.
The methoxy group (OCH3) at the C2 position is a hydrogen bond acceptor. Its placement ortho to the amide linkage can impose conformational restrictions on the molecule, influencing the orientation of the propanamide side chain relative to the phenyl ring. This steric hindrance can be crucial for fitting into a specific binding pocket.
SAR studies on related N-aryl amide systems have shown that both the nature and position of substituents are critical. nih.govnih.gov For instance, replacing the amino group with other functionalities or altering the substitution pattern can lead to dramatic changes in bioactivity. Theoretical investigations suggest that electron-withdrawing or -donating substituents on an aryl ring can significantly alter the energetics of bond formation and interaction. nih.gov
Below is a hypothetical data table illustrating the potential impact of modifying the C4 substituent on biological activity, based on common principles observed in medicinal chemistry.
| Compound ID | C4-Substituent | C2-Substituent | Biological Activity (IC50, nM) | Rationale for Change |
| 1 (Parent) | -NH2 | -OCH3 | 100 | Baseline compound. |
| 2 | -NO2 | -OCH3 | >10000 | The strongly electron-withdrawing nitro group may drastically alter electronic properties and reduce binding affinity. |
| 3 | -OH | -OCH3 | 150 | Hydroxyl group can act as both a hydrogen bond donor and acceptor, but has different electronic and steric properties than an amino group. |
| 4 | -NH(CH3) | -OCH3 | 80 | Small alkyl substitution on the amine may increase lipophilicity and potency, provided it fits the binding site. |
| 5 | -N(CH3)2 | -OCH3 | 250 | A bulkier dimethylamino group might introduce steric clashes within the binding pocket, reducing activity. |
| 6 | -H | -OCH3 | 5000 | Removal of the key C4-amino interaction point leads to a significant loss of potency. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Modification of the central phenylpropanamide scaffold is another key strategy to modulate activity. This can involve altering the phenyl ring itself, for example, by replacing it with other aromatic or heterocyclic systems (scaffold hopping), or modifying the amide linker.
The amide linkage is also a critical element. It is generally planar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Modifications, such as creating a thioamide (C=S) or a retro-amide, would change the geometry and hydrogen bonding capacity, thus affecting bioactivity.
Comparative Analysis with Structurally Related Compounds
To understand the unique contributions of each structural feature, this compound is often compared with structurally related compounds. These comparisons help to identify which elements are essential for activity.
The length and substitution of the alkanamide side chain are crucial determinants of potency. The parent compound has a propanamide group (a three-carbon chain including the carbonyl). In many classes of bioactive compounds, there is an optimal chain length for interaction with the target. drugdesign.org
Chain Elongation or Contraction : Extending the propanamide chain to a butanamide or pentanamide, or shortening it to an acetamide (B32628), can alter how the molecule fits into a binding pocket. A longer chain might access a deeper hydrophobic pocket, while a shorter chain might be necessary to avoid steric clashes. Studies on N-phenylpropanamide analgesics have demonstrated that even minor changes in related structures can significantly affect potency. nih.govnih.gov
Substitution on the Chain : Introducing substituents, such as a methyl or hydroxyl group, on the ethyl portion of the propanamide chain creates a new chiral center. The stereochemistry of this center can be critical for activity, as seen in numerous bioactive compounds where one enantiomer is significantly more potent than the other. nih.gov
The following table illustrates hypothetical SAR data for modifications to the propanamide chain.
| Compound ID | Side Chain | Biological Activity (IC50, nM) | Rationale for Change |
| 1 (Parent) | -C(O)CH2CH3 | 100 | Baseline compound. |
| 7 | -C(O)CH3 | 800 | Shortening the chain may lead to suboptimal interactions in a hydrophobic sub-pocket. |
| 8 | -C(O)CH2CH2CH3 | 50 | A longer chain might better occupy a hydrophobic pocket, enhancing binding affinity. |
| 9 | -C(O)CH(CH3)2 | 350 | A branched chain may introduce steric hindrance, reducing potency. |
| 10 (R-isomer) | -C(O)CH(OH)CH3 | 200 | Introduction of a hydroxyl group can add a new hydrogen bonding interaction, but the stereochemistry is critical. |
| 11 (S-isomer) | -C(O)CH(OH)CH3 | 75 | The S-isomer may have the correct orientation for an additional favorable interaction, improving potency. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. dergipark.org.tr For the this compound series, a pharmacophore model can be hypothesized based on its key structural elements. researchgate.netcreative-biolabs.com
The essential pharmacophoric features would likely include:
A Hydrogen Bond Donor (HBD): The C4-amino group.
A Hydrogen Bond Acceptor (HBA): The C2-methoxy group's oxygen.
A Second Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide.
An Aromatic/Hydrophobic Region: The phenyl ring.
A Hydrophobic Feature: The ethyl group of the propanamide chain.
The spatial relationship between these features is critical. The ortho-methoxy group helps to lock the amide bond in a specific orientation relative to the ring, which in turn fixes the position of the aromatic ring, the HBD, and the HBAs relative to each other. This defined 3D structure is crucial for recognition by a specific biological target. drugdesign.org
Design Principles for Novel this compound Analogs
The rational design of novel analogs is a systematic process that leverages SAR data and pharmacophore models. mdpi.comunimi.it The primary goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.
Key design principles for this series would include:
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation. This can reduce the entropic penalty of binding and improve potency. For instance, the propanamide chain could be incorporated into a lactam ring.
Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to design new analogs that fit optimally into the binding site and form specific, high-energy interactions with key amino acid residues.
Fragment-Based Growth: Starting with a core fragment that binds to the target, new functionalities are "grown" or added to pick up additional interactions and increase affinity. The 4-amino-2-methoxyphenyl moiety could serve as such a starting fragment.
By applying these principles, medicinal chemists can systematically explore the chemical space around the parent compound to identify derivatives with superior therapeutic potential.
Vi. Computational Chemistry and Molecular Modeling Approaches for N 4 Amino 2 Methoxyphenyl Propanamide
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the structural and electronic properties of molecules with high accuracy. A typical study would involve calculations using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
Molecular Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its ground state geometry. This is achieved by optimizing the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The resulting data would provide the precise spatial arrangement of every atom in N-(4-amino-2-methoxyphenyl)propanamide.
Table 6.1: Hypothetical Optimized Geometric Parameters This table is a template showing the type of data that would be generated from a DFT geometry optimization study. Specific values for this compound are not available.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | Data not available |
| Bond Length | N-H (amide) | Data not available |
| Bond Angle | C-N-C (amide) | Data not available |
| Dihedral Angle | O=C-N-C | Data not available |
Vibrational Wavenumber Assignments
Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a C=O bond or the bending of an N-H bond. By analyzing the potential energy distribution (PED), each vibrational mode can be unambiguously assigned. This allows for a detailed interpretation of experimental spectra.
NMR Chemical Shift Predictions
The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. Calculated chemical shifts are typically compared against a reference compound like tetramethylsilane (B1202638) (TMS) and correlated with experimental data. This correlation helps confirm the molecular structure and assign signals in experimentally obtained NMR spectra.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small energy gap suggests high polarizability and reactivity.
Table 6.2: Hypothetical FMO Parameters This table is a template showing the type of data that would be generated from a HOMO-LUMO analysis. Specific values for this compound are not available.
| Parameter | Calculated Value (eV) |
|---|---|
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density around a molecule. It is used to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms and positive potential near the amine and amide hydrogen atoms.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. The simulation yields a docking score, which estimates the binding free energy, and provides a 3D model of the ligand-receptor complex. This model reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. A docking study of this compound against a specific protein target would identify its potential binding mode and affinity, offering insights into its possible mechanism of action.
Ligand-Protein Binding Mechanisms and Site Identification
The interaction between a small molecule, or ligand, like this compound and a biological target, typically a protein, is the foundational event for its pharmacological effect. Computational methods are instrumental in elucidating the mechanisms governing this binding process. Techniques such as molecular docking are employed to predict how the ligand fits into a protein's binding site. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site to find the most energetically favorable binding mode. nih.gov
Computational solvent mapping is another sophisticated technique that can identify "hot spots" on a protein's surface—regions that are major contributors to the binding free energy. nih.gov By using small molecular probes, this method can locate favorable binding positions, which helps in identifying the most probable and potent binding sites for a ligand like this compound. nih.gov Understanding these binding mechanisms is crucial for predicting the compound's biological activity and for designing new molecules with enhanced affinity and specificity. nih.gov
Prediction of Interaction Sites and Specific Amino Acid Residues
Once a potential binding site is identified, molecular modeling can predict the specific types of interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amino group (-NH2), methoxy (B1213986) group (-OCH3), and the amide group (-NH-C=O) are key functional groups that can participate in these interactions.
Molecular dynamics (MD) simulations can further refine these predictions by modeling the movement of atoms in the complex over time. plos.org This provides a dynamic view of the interaction, revealing how the ligand and protein adapt to each other and identifying the key amino acid residues that form lasting contacts. For example, MD simulations could show the amino group of the compound acting as a hydrogen bond donor to an aspartate or glutamate (B1630785) residue, while the carbonyl oxygen of the amide acts as a hydrogen bond acceptor from residues like serine or threonine. The methoxyphenyl ring could engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. Identifying these specific residue interactions is fundamental for understanding the basis of molecular recognition. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby streamlining the drug discovery process. nih.gov
For a series of derivatives of this compound, a QSAR model would be built by calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. The model then uses statistical methods, such as multiple linear regression, to create an equation that links these descriptors to the observed biological activity. mdpi.com
| Descriptor Type | Description | Potential Relevance for this compound |
|---|---|---|
| Electronic | Describes the distribution of electrons (e.g., dipole moment, partial charges). | Influences electrostatic and hydrogen bonding interactions. |
| Steric | Relates to the size and shape of the molecule (e.g., molecular volume, surface area). | Determines how well the molecule fits into a binding site. |
| Hydrophobic | Quantifies the water-fearing nature of the molecule (e.g., LogP). | Crucial for membrane permeability and hydrophobic interactions with the target. |
| Topological | Describes the connectivity and branching of atoms in the molecule. | Reflects the overall molecular architecture. |
Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA)
HQSAR and CoMFA are advanced 3D-QSAR techniques that provide more detailed insights than traditional 2D-QSAR. nih.gov
Hologram QSAR (HQSAR) is a 2D method that does not require molecular alignment. It works by generating molecular holograms, which are fingerprints that encode all possible molecular fragments of a compound. nih.gov These fragment counts are then correlated with biological activity using statistical methods. HQSAR is particularly useful for its speed and its ability to highlight which molecular fragments are positively or negatively contributing to the activity. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that requires the 3D alignment of the molecules in the dataset. rsc.org It calculates the steric and electrostatic fields around each molecule and correlates these field values with biological activity. The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. rsc.org For this compound and its analogs, a CoMFA model could indicate, for example, that adding a bulky group in one region (favorable steric field) or an electronegative group in another (favorable electrostatic field) would enhance its potency. nih.gov
Analysis of Noncovalent Interactions in Crystal Structures
The arrangement of molecules in a solid-state crystal is dictated by a network of noncovalent interactions. Analyzing the crystal structure of this compound provides invaluable information about its intrinsic conformational preferences and the types of intermolecular forces it can form. These forces include hydrogen bonds, π–π stacking, and van der Waals interactions, which are also the same forces that govern its binding to a protein target. nih.gov
| Functional Group | Potential Role in Hydrogen Bonding |
|---|---|
| Amine (-NH2) | Donor |
| Amide (-NH) | Donor |
| Amide Carbonyl (C=O) | Acceptor |
| Methoxy (-OCH3) | Acceptor |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to characterize its chemical bonding. rsc.org This approach can be applied to the calculated electron density of this compound to precisely define atoms and the bonds that connect them, including weak noncovalent interactions.
QTAIM analysis identifies critical points in the electron density. A bond critical point (BCP) located between two atoms indicates the presence of a chemical interaction. The properties of the electron density at this BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond. rsc.org For example, QTAIM can be used to characterize the hydrogen bonds within the crystal structure, distinguishing strong, covalent-like interactions from weaker, closed-shell electrostatic interactions. This level of analysis offers a deep, physics-based understanding of the forces holding the molecular crystal together.
Vii. Future Directions and Research Perspectives on N 4 Amino 2 Methoxyphenyl Propanamide
Potential for Development of New Therapeutic Agents
The core structure of N-(4-amino-2-methoxyphenyl)propanamide is analogous to molecules that have been investigated for various biological activities. This suggests that the compound itself, or derivatives thereof, could be valuable leads in drug discovery programs. Compounds with similar amide and methoxyphenyl functionalities have been explored for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
A notable example is N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole (B1665689). This related compound has demonstrated significant anthelmintic activity against the nematode Toxocara canis. nih.gov In vitro bioassays showed that it affected the viability of the parasites in a manner dependent on both time and concentration, similar to albendazole. nih.gov Crucially, N-(4-methoxyphenyl)pentanamide exhibited a lower cytotoxicity profile against human and animal cell lines compared to albendazole, highlighting its potential as a safer therapeutic alternative. nih.gov This suggests that this compound could be a candidate for developing new anthelmintic agents with potentially improved safety profiles.
The structural motifs present in this compound are common in medicinal chemistry and are known to interact with various biological systems. evitachem.com Future research could involve synthesizing a library of derivatives by modifying the propanamide chain, substituting the aromatic ring, or altering the position of the amino and methoxy (B1213986) groups to optimize for different therapeutic effects.
Table 1: Potential Therapeutic Applications Based on Analogous Compounds
| Therapeutic Area | Evidence from Analogous Compounds | Reference Compound(s) |
|---|---|---|
| Anthelmintic | Demonstrated in vitro activity against Toxocara canis with lower cytotoxicity than the standard drug. | N-(4-methoxyphenyl)pentanamide |
| Antimicrobial | General activity noted for compounds with sulfonyl and amide groups. | N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide |
| Anti-inflammatory | General activity noted for compounds with sulfonyl and amide groups. | N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide |
| Anticancer | General activity noted for compounds with sulfonyl and amide groups. | N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide |
Exploration of Novel Biological Targets and Pathways
A key area for future research is the elucidation of the molecular mechanisms and biological targets through which this compound and its derivatives may exert their effects. The anthelmintic activity of the related compound, N-(4-methoxyphenyl)pentanamide, provides a starting point. nih.gov While its precise mechanism has not been explored, its similarity to albendazole suggests a potential interaction with tubulin. nih.gov Benzimidazole (B57391) drugs like albendazole function by binding to the tubulin of susceptible worms, which inhibits the formation of microtubules. This disruption is critical as it impedes glucose uptake, leading to the depletion of glycogen (B147801) stores and ultimately the death of the parasite. nih.gov Investigating whether this compound or its analogs also target tubulin would be a logical next step.
Beyond this, the diverse functional groups on the molecule open up the possibility of interactions with a wide range of other biological targets, such as enzymes or cellular receptors. evitachem.com The primary amine and amide groups can act as hydrogen bond donors and acceptors, facilitating interactions with protein active sites. Systematic screening of this compound against panels of kinases, proteases, or G-protein coupled receptors could uncover novel biological activities and pathways.
Advanced Synthetic Methodologies for Diversification of this compound Scaffolds
The exploration of this compound's potential is contingent upon the availability of efficient and versatile synthetic routes. Standard amide synthesis, involving the coupling of a carboxylic acid (propanoic acid) with an amine (4-amino-2-methoxyaniline), is a feasible approach. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the formation of the crucial amide bond. evitachem.com
Future work should focus on developing advanced synthetic methodologies to create a diverse library of analogs. This would allow for a systematic investigation of the structure-activity relationship (SAR). Strategies could include:
Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly generate a large number of derivatives with varied substituents on the aromatic ring and modifications to the propanamide side chain.
Catalytic Methods: Using modern catalytic reactions, such as C-N cross-coupling, to introduce a variety of functional groups onto the aromatic amine or the phenyl ring.
Chiral Synthesis: Developing stereoselective syntheses to prepare enantiomerically pure versions of derivatives, as different stereoisomers often exhibit distinct biological activities. google.com For instance, methods used to synthesize chiral amines like (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine could be adapted. google.com
The synthesis of related compounds often involves multi-step sequences, including the formation of intermediates followed by hydrolysis or reduction, as seen in the Leuckart method for producing related amphetamines. nih.gov
Table 2: Potential Synthetic Strategies for Scaffold Diversification
| Strategy | Description | Potential Outcome |
|---|---|---|
| Amide Coupling | Reaction of a substituted propanoic acid with 4-amino-2-methoxyaniline using coupling agents. | Modification of the acyl side chain. |
| Aromatic Substitution | Electrophilic or nucleophilic substitution on the phenyl ring. | Introduction of diverse functional groups (e.g., halogens, nitro groups). |
| N-Alkylation/Arylation | Modification of the primary amino group. | Altered solubility and target-binding properties. |
| Stereoselective Synthesis | Use of chiral auxiliaries or catalysts to control stereochemistry. | Isolation of single, more potent stereoisomers. |
Integration of Computational and Experimental Approaches for Drug Discovery
Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For a scaffold like this compound, this integrated approach can significantly accelerate the identification of promising therapeutic candidates.
In Silico Screening and Pharmacokinetic Prediction: Computational tools can predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of virtual derivatives. For the related N-(4-methoxyphenyl)pentanamide, in silico studies predicted high gastrointestinal absorption and the ability to permeate the blood-brain barrier. nih.gov Similar analyses for this compound derivatives could prioritize compounds with favorable pharmacokinetic profiles for synthesis.
Molecular Docking: This technique can predict the binding modes and affinities of the compound and its analogs within the active sites of potential biological targets. Docking studies on other novel compounds have successfully predicted interactions with enzymes like E. coli DNA gyrase and the main protease of SARS-CoV-2. mdpi.com This approach could be used to screen the this compound scaffold against various protein targets to generate hypotheses about its mechanism of action.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. Such computational results can then be compared with experimental data from techniques like FT-IR and NMR to confirm the structure and understand its chemical behavior. mdpi.comresearchgate.net
This computational-first approach allows for a more rational design of experiments, saving time and resources by focusing on compounds with the highest probability of success.
Role in Chemical Biology and Material Science Applications
The utility of the this compound scaffold is not limited to therapeutics. Its chemical structure makes it an interesting candidate for applications in chemical biology and materials science.
In chemical biology, the molecule could be functionalized to create chemical probes. For example, the primary amine provides a handle for attaching fluorophores, biotin (B1667282) tags, or photo-crosslinkers. Such modified probes could be used to identify and study the interactions of the molecule with its biological targets within a cellular context.
In materials science, the presence of multiple functional groups that can participate in hydrogen bonding and polymerization makes the scaffold a potential building block for novel materials. evitachem.com For instance, related methoxyphenyl acetamide (B32628) structures have been used to synthesize monomers for creating thin films with specific vapor-sensing properties. researchgate.net this compound could potentially be incorporated into polymers to create materials with unique optical, electronic, or thermal properties. Further research could explore its use in the development of functional polymers, organic semiconductors, or as a component in supramolecular assemblies.
Q & A
Q. What are the optimal synthetic routes for N-(4-amino-2-methoxyphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amination and Methoxylation : Start with a nitro-substituted precursor (e.g., 2-methoxy-4-nitrophenylpropanamide) followed by catalytic hydrogenation (Pd/C, H₂) or reduction with LiAlH₄ to introduce the amino group .
Amide Coupling : Use coupling agents like HATU or EDCl with DCC to form the propanamide bond under inert conditions (N₂ atmosphere) .
- Optimization : Control temperature (e.g., 0–25°C for reduction), solvent choice (DMF for coupling, ethanol/water for precipitation), and stoichiometric ratios. Monitor purity via HPLC and confirm intermediates with ¹H-NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~7.5–8.5 ppm, broad). Use DMSO-d₆ to observe exchangeable protons .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺. Fragmentation patterns (e.g., cleavage at the amide bond) validate the structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme/substrate concentrations (e.g., 10 µM compound in kinase assays) and buffer conditions (pH 7.4, 25°C) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate cell viability (MTT assay) to rule off-target effects .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) and use statistical tools (e.g., ANOVA) to assess variability .
Q. What strategies improve the stability of this compound under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stabilization : Use buffered formulations (PBS, pH 7.4) to prevent hydrolysis of the amide bond .
- Prodrug Design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protections, cleavable by esterases in target tissues .
- Lyophilization : Prepare lyophilized powders stored at -80°C, reconstituted in DMSO for dosing .
Q. How do steric and electronic effects of the 4-amino-2-methoxy substituents influence electrophilic substitution reactions in this compound?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The amino group (-NH₂) is strongly activating (ortho/para-directing), while the methoxy (-OCH₃) is moderately activating (meta-directing).
- Regioselectivity : Use nitration (HNO₃/H₂SO₄) to introduce nitro groups at the para position to the amino group. Halogenation (Br₂/FeBr₃) occurs ortho to methoxy .
- DFT Calculations : Perform computational modeling (Gaussian 16) to map electron density and predict reaction sites .
Experimental Design & Data Analysis
Q. What experimental approaches validate the interaction of this compound with protein targets (e.g., kinases)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- X-ray Crystallography : Co-crystallize the compound with the protein (e.g., PDB ID 6XYZ) to resolve binding modes. Refinement with SHELXL .
- ITC : Quantify binding affinity (ΔH, Kd) using a MicroCal PEAQ-ITC system .
Q. How can researchers address low yields in the final amidation step during synthesis?
- Methodological Answer :
- Coupling Reagents : Switch from EDCl/HOBt to HATU for higher efficiency in polar aprotic solvents (DMAC, DMF) .
- Microwave-Assisted Synthesis : Apply microwave irradiation (100°C, 30 min) to accelerate reaction rates .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography (hexane:EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
